[(1-Methyl-1H-indol-5-yl)methyl](propyl)amine
Overview
Description
“(1-Methyl-1H-indol-5-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 5-amino-1-methylindole .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1H-indol-5-yl)methylamine” is 160.22 g/mol . The InChI Key is XYCZKICJSDSNOW-UHFFFAOYSA-N . The SMILES string representation is CN1C=CC2=CC(N)=CC=C12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-1H-indol-5-yl)methylamine” are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be tailored for specific antiviral targets.
Anti-inflammatory and Analgesic Effects
The indole nucleus is known to contribute to anti-inflammatory and analgesic properties in various compounds. By modifying the indole structure, researchers can enhance these effects, leading to potential new treatments for inflammatory diseases .
Anticancer Research
Indole derivatives have been explored for their anticancer properties. Some compounds have demonstrated activity against cancer cell lines, indicating the potential for indole-based structures to be developed into chemotherapeutic agents .
Antimicrobial and Antitubercular Activity
The indole scaffold is also associated with antimicrobial and antitubercular activities. Derivatives of indole have been investigated for their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Neuropharmacological Properties
Indole derivatives are important in neuropharmacology, with applications ranging from neuroprotection to the treatment of neurodegenerative diseases. The indole structure can interact with various neurotransmitter systems, influencing their pharmacological profile .
Agricultural Chemistry
Indole-based compounds, such as indole-3-acetic acid, play a role in plant growth and development. Research into indole derivatives can lead to the discovery of new plant hormones or growth regulators that can enhance agricultural productivity .
Synthetic Chemistry
Indole derivatives are key intermediates in synthetic chemistry. They serve as building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The versatility of the indole ring allows for a wide range of chemical modifications .
Material Science
The electronic properties of indole make it a candidate for material science applications, such as organic semiconductors and conductive polymers. Research in this area focuses on exploiting the aromatic nature of indole to develop new materials with desirable electronic characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, but specific pathways and their downstream effects need further investigation.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities
properties
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEBWZZDRCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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